Cas no 511-26-2 (MAP4343)

MAP4343 structure
MAP4343 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pregn-5-en-20-one,3-methoxy-, (3b)-
- Pregnenolone 3-methyl ether
- 1-[(3S,8S,9S,10R,13R,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- pregnenolone methyl ether
- MAP4343
- SCHEMBL2513673
- NSC31617
- (3beta)-3-Methoxypregn-5-en-20-one
- MAP-4343
- Pregn-5-en-20-one, 3-methoxy-, (3.beta.)-
- HY-107116
- CS-0027351
- MS-24973
- Pregnenolone methyl ether [MI]
- 1-[(1S,3aS,3bS,7S,9aR,9bS,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]ethan-1-one
- 3beta-Methoxy-5-pregnen-20-one
- 511-26-2
- 1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- NSC-31617
- DTXSID901304765
- Pregn-5-en-20-one, 3.beta.-methoxy-
- Pregn-5-en-20-one, 3-methoxy-, (3beta)-
- L-542856-0
- 3.BETA.-METHOXY-5-PREGNEN-20-ONE
- Q27290371
- L 542856-0
- 3.BETA.-METHOXYPREGNENOLONE
- UNII-TU767RK7YN
- TU767RK7YN
- EX-A9306
- G60894
-
- Inchi: InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1
- Chiave InChI: ZVGQOQHAMHMMNE-BIBIXIOVSA-N
- Sorrisi: CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Proprietà calcolate
- Massa esatta: 330.25602
- Massa monoisotopica: 330.256
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 564
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.04
- Punto di fusione: 123.5°
- Punto di ebollizione: 426.6°Cat760mmHg
- Punto di infiammabilità: 161.3°C
- Indice di rifrazione: 1.529
- PSA: 26.3
- LogP: 5.16940
- Rotazione specifica: D18 +18° (c = 1.085 in chloroform)
MAP4343 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-107116-10mg |
MAP4343 |
511-26-2 | 98.09% | 10mg |
¥1700 | 2024-07-21 | |
Biosynth | AAA51126-50 mg |
MAP4343 |
511-26-2 | 50mg |
$792.00 | 2023-01-05 | ||
MedChemExpress | HY-107116-50mg |
MAP4343 |
511-26-2 | 98.09% | 50mg |
¥5700 | 2024-07-21 | |
MedChemExpress | HY-107116-100mg |
MAP4343 |
511-26-2 | 98.09% | 100mg |
¥9000 | 2024-07-21 | |
ChemScence | CS-0027351-50mg |
MAP4343 |
511-26-2 | 98.09% | 50mg |
$570.0 | 2022-04-27 | |
Biosynth | AAA51126-100 mg |
MAP4343 |
511-26-2 | 100MG |
$1,267.00 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9504-50mg |
MAP4343 |
511-26-2 | 99.32% | 50mg |
¥ 4812 | 2023-09-07 | |
1PlusChem | 1P00E0NX-100mg |
1-[(3S,8S,9S,10R,13R,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
511-26-2 | 98% | 100mg |
$1067.00 | 2024-04-30 | |
MedChemExpress | HY-107116-25mg |
MAP4343 |
511-26-2 | 98.09% | 25mg |
¥3500 | 2024-07-21 | |
MedChemExpress | HY-107116-10mM*1 mL in DMSO |
MAP4343 |
511-26-2 | 98.09% | 10mM*1 mL in DMSO |
¥1100 | 2024-07-21 |
MAP4343 Letteratura correlata
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
511-26-2 (MAP4343) Prodotti correlati
- 900887-76-5(2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ol)
- 475275-69-5((5-Chloro-2-methoxypyridin-4-YL)boronic acid)
- 927966-69-6(4-(2-methyl-6-phenylpyrimidin-4-yl)aminophenol)
- 2680668-85-1(7-(prop-2-en-1-yloxy)carbonyl-7-azabicyclo4.1.0heptane-1-carboxylic acid)
- 2757832-93-0((2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid)
- 91962-80-0(1-Hydroxymethyl-7-Methoxynaphthalene)
- 1223887-65-7(5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid)
- 892763-01-8(4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine)
- 1806526-61-3(Ethyl 3-amino-4-(2-oxopropyl)benzoate)
- 2138253-73-1(2-(Piperazine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
Fornitori consigliati
atkchemica
(CAS:511-26-2)MAP4343

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:511-26-2)MAP4343

Purezza:99%/99%/99%/99%
Quantità:10mg/25mg/50mg/100mg
Prezzo ($):174.0/362.0/547.0/776.0